Methyl 4-bromo-6-iodo-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-Bromo-6-iodoindole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of Methyl 4-Bromo-6-iodoindole-2-carboxylate typically involves a series of reactions starting from commercially available precursors. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core. This method involves the reaction of an ortho-iodoaniline with an alkyne in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-Bromo-6-iodoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the reaction of the bromo or iodo group with a boronic acid in the presence of a palladium catalyst.
Scientific Research Applications
Methyl 4-Bromo-6-iodoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound can be used in the development of new pharmaceuticals due to its potential therapeutic properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-6-iodoindole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Methyl 4-Bromo-6-iodoindole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry.
Properties
Molecular Formula |
C10H7BrINO2 |
---|---|
Molecular Weight |
379.98 g/mol |
IUPAC Name |
methyl 4-bromo-6-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrINO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
TVLMIIONOMOBEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)I |
Origin of Product |
United States |
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